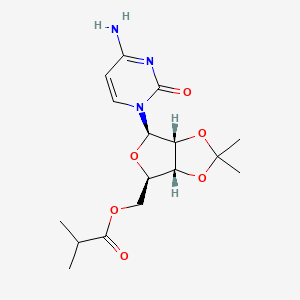![molecular formula C22H32N2O5 B11827251 Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with a unique spiro structure. This compound is characterized by a benzofuran ring fused to a piperidine ring, with various functional groups attached. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed by reacting the benzofuran intermediate with a piperidine derivative, often under high-temperature conditions to facilitate the spirocyclization.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Uniqueness
What sets Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- apart from these compounds is its spiro structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C22H32N2O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-20(2,3)28-18(25)23-17-15-9-7-8-10-16(15)27-22(17)11-13-24(14-12-22)19(26)29-21(4,5)6/h7-10,17H,11-14H2,1-6H3,(H,23,25)/t17-/m1/s1 |
InChI Key |
JCZULVULSVCYLQ-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)
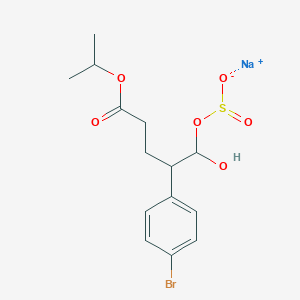
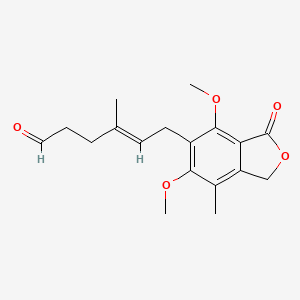


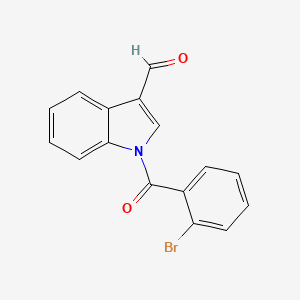
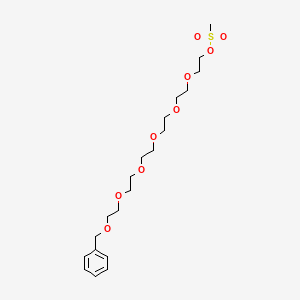
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
